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molecular formula C16H17NO3 B8441826 2-(4-benzyloxy-phenoxy)-N-methyl-acetamide

2-(4-benzyloxy-phenoxy)-N-methyl-acetamide

Cat. No. B8441826
M. Wt: 271.31 g/mol
InChI Key: MRLFONOEJBANTJ-UHFFFAOYSA-N
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Patent
US07253318B2

Procedure details

A solution of 4.7 g of 2-(4-benzyloxy-phenoxy)-N-methyl-acetamide [Example 2c)] in 150 ml of tetrahydrofurane was hydrogenated at atmospheric pressure and room temperature using 470 mg of palladium on charcoal (10%) as the catalyst. For the working-up, the reaction mixture was filtered over a Dicalite layer and the resulting solution was evaporated under reduced pressure. The residue was triturated in ether and the solid collected on a filter funnel. After drying there were obtained 2.95 g (93% of theory) of 2-(4-hydroxy-phenoxy)-N-methyl-acetamide as white crystals; MS: m/e=181 (M)+.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
470 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:20]=[CH:19][C:12]([O:13][CH2:14][C:15]([NH:17][CH3:18])=[O:16])=[CH:11][CH:10]=1)C1C=CC=CC=1>O1CCCC1.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([O:13][CH2:14][C:15]([NH:17][CH3:18])=[O:16])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OCC(=O)NC)C=C1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
470 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at atmospheric pressure and room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over a Dicalite layer
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated in ether
CUSTOM
Type
CUSTOM
Details
the solid collected on a filter funnel
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OCC(=O)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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